{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate
Description
{5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate is a pyrazole-based compound featuring a 2-chlorophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and an acetate ester at the 4-methyl position. Its molecular formula is C₁₈H₁₅ClN₂O₂S, with a molecular weight of 366.89 g/mol. The acetate ester enhances lipophilicity compared to its alcohol precursor, {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol, which has a molecular weight of 352.88 g/mol (). The compound’s structural characterization likely involves techniques such as NMR, IR, and EI-MS, as seen in analogous pyrazole derivatives ().
Properties
IUPAC Name |
[5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13(23)24-12-15-18(14-8-4-3-5-9-14)21-22(2)19(15)25-17-11-7-6-10-16(17)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKINBOZIAWNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C2=CC=CC=C2)C)SC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including inflammation, viral replication, and cancer progression.
Mode of Action
This can result in the inhibition or activation of the targets, thereby affecting the biochemical pathways they are involved in.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s metabolism and excretion would also impact its bioavailability and efficacy.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may exert its effects at the molecular level by modulating the activity of its target proteins, and at the cellular level by affecting cell proliferation, differentiation, and survival.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by changes in pH or temperature, while its efficacy could be influenced by interactions with other molecules in its environment.
Biological Activity
The compound {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN2OS, with a molecular weight of approximately 334.84 g/mol. The compound features a pyrazole ring with various substituents, which influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation or cancer progression, modulating their activity and leading to therapeutic effects.
- Receptor Interaction : It can bind to receptors, altering signal transduction pathways and influencing cellular responses.
The presence of the chlorophenyl and sulfanyl groups enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that similar compounds demonstrated significant antiproliferative effects on human cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. In vitro studies demonstrated reduced expression of TNF-alpha and IL-6 in treated macrophages.
Antimicrobial Properties
Preliminary tests indicated that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .
Case Studies
- Anticancer Efficacy : A recent study evaluated the effects of various pyrazole derivatives on human glioblastoma cells. The results indicated that compounds with similar structures to this compound had significant cytotoxicity, leading to cell cycle arrest and apoptosis .
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers in serum .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Halogen Effects: The 2-chlorophenyl group in the target compound offers moderate electronic effects compared to 4-bromophenyl () or 2,4-dichlorophenyl (). Bromine’s larger size may enhance van der Waals interactions in biological targets but increases molecular weight.
Ester Functionalization :
- The acetate ester in the target compound is smaller and more metabolically labile than the 4-chlorobenzoate ester (), which may resist hydrolysis by esterases.
- The acrylate ester in 3e () introduces α,β-unsaturated carbonyl reactivity, enabling Michael addition or polymerization.
Structural Analogues with Heterocycles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
